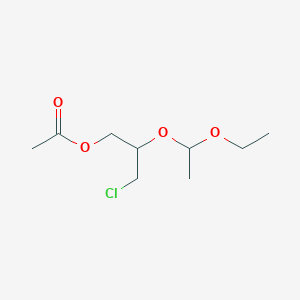

3-Chloro-2-(1-ethoxyethoxy)propyl acetate

Descripción general

Descripción

“3-Chloro-2-(1-ethoxyethoxy)propyl acetate” is a chemical compound with the molecular formula C9H17ClO4 . It has a molecular weight of 224.68 . The compound is solid at room temperature .

Molecular Structure Analysis

The InChI code for “3-Chloro-2-(1-ethoxyethoxy)propyl acetate” is 1S/C9H17ClO4/c1-4-12-8(3)14-9(5-10)6-13-7(2)11/h8-9H,4-6H2,1-3H3 . The compound has a complex structure with several functional groups, including an acetate group, an ether group, and a chloropropyl group .Physical And Chemical Properties Analysis

“3-Chloro-2-(1-ethoxyethoxy)propyl acetate” has a molecular weight of 224.68 g/mol . It has a topological polar surface area of 44.8 Ų and a complexity of 163 . The compound has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 8 rotatable bonds . Its exact mass and monoisotopic mass are both 224.0815367 g/mol .Aplicaciones Científicas De Investigación

Synthesis and Polymerization

- Synthesis of Anion Polymerization Initiators : A study by Feng (2005) describes the preparation of 1-chloro-3-(2′-ethoxyethoxy)-propane, which was subsequently used to synthesize 3-(2′-ethoxyethoxy)propyl lithium. This compound serves as an initiator for anion polymerization processes (Feng, 2005).

Catalysis and Chemical Reactions

- Nanocrystalline ZSM-5 Catalyst for Acetolysis : Roselin, Selvin, and Bououdina (2012) researched the acetolysis of epichlorohydrin with acetic acid, which produces 1-acetoxy-3-chloro-2-propanol, a precursor for polyepoxy materials. This process traditionally uses corrosive acids but can be efficiently catalyzed using nanocrystalline ZSM-5 (Roselin, Selvin & Bououdina, 2012).

- Regioselective Ring Opening for Epoxy Resin Production : Yadav and Surve (2013) studied the ring-opening reaction of epichlorohydrin with acetic acid to synthesize 3-chloro-2-hydroxypropyl acetate, which is widely used in epoxy resin production. They explored various solid acid catalysts for this process (Yadav & Surve, 2013).

Chemical Properties and Analysis

- Methoxychlor Derivatives Study : Baarschers and Vukmanich (1986) conducted a study on methoxychlor derivatives, which are related to the chloro and ethoxy functional groups in the compound of interest (Baarschers & Vukmanich, 1986).

- Solubility Modeling and Mixing Properties : Wan et al. (2020) examined the solubility of cloxiquine, which involves ethoxyethanol, a solvent related to the structure of 3-Chloro-2-(1-ethoxyethoxy)propyl acetate. This study provides insight into solubility behavior in various solvents, which could be relevant for understanding the solubility properties of the compound (Wan et al., 2020).

Safety And Hazards

Propiedades

IUPAC Name |

[3-chloro-2-(1-ethoxyethoxy)propyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClO4/c1-4-12-8(3)14-9(5-10)6-13-7(2)11/h8-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEVMWAZUQCLBLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)OC(COC(=O)C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-(1-ethoxyethoxy)propyl acetate | |

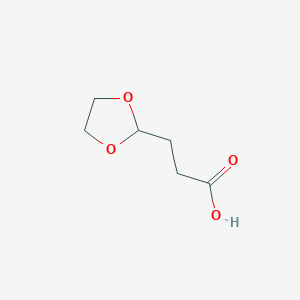

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1,2-dimethyl-1H-imidazol-5-yl)methyl]amine dihydrochloride](/img/structure/B1367349.png)